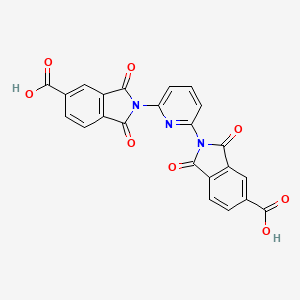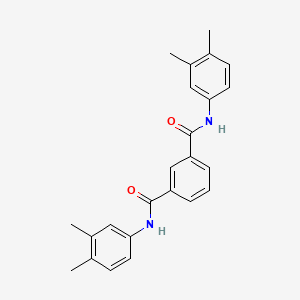
N,N'-bis(3,4-dimethylphenyl)isophthalamide
Übersicht
Beschreibung
N,N'-bis(3,4-dimethylphenyl)isophthalamide (abbreviated as DMPA) is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in various scientific fields, including materials science, biochemistry, and pharmacology. DMPA is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone.
Wirkmechanismus
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)isophthalamide is not fully understood, but it is believed to involve the interaction with various proteins and enzymes in the body. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to bind to DNA-binding proteins such as transcription factors and inhibit their activity. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the DNA-binding activity of various transcription factors such as NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression in response to various stimuli such as cytokines, growth factors, and stress. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N'-bis(3,4-dimethylphenyl)isophthalamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(3,4-dimethylphenyl)isophthalamide has several advantages as a chemical compound for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, N,N'-bis(3,4-dimethylphenyl)isophthalamide also has some limitations, including its low water solubility, potential toxicity, and limited availability in large quantities. Therefore, proper precautions should be taken when handling N,N'-bis(3,4-dimethylphenyl)isophthalamide in lab experiments, and alternative compounds should be considered when necessary.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(3,4-dimethylphenyl)isophthalamide, including the development of new synthesis methods, the investigation of its potential applications in various scientific fields, and the evaluation of its safety and efficacy as a drug candidate. In materials science, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be used as a building block for the synthesis of new polymers and copolymers with advanced properties such as self-healing, shape-memory, and stimuli-responsive behavior. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be used as a tool for the study of protein-DNA interactions and the regulation of gene expression. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide can be further evaluated for its potential as a drug candidate for various diseases, and its safety and efficacy can be tested in preclinical and clinical studies. Overall, the research on N,N'-bis(3,4-dimethylphenyl)isophthalamide has great potential for advancing our understanding of various scientific fields and improving human health and well-being.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3,4-dimethylphenyl)isophthalamide has been investigated for its potential applications in various scientific fields, including materials science, biochemistry, and pharmacology. In materials science, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been used as a building block for the synthesis of various polymers and copolymers with desirable properties such as thermal stability, mechanical strength, and optical properties. In biochemistry, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been shown to interact with various proteins and enzymes, including DNA-binding proteins, transcription factors, and kinases. In pharmacology, N,N'-bis(3,4-dimethylphenyl)isophthalamide has been evaluated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(3,4-dimethylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-10-21(12-17(15)3)25-23(27)19-6-5-7-20(14-19)24(28)26-22-11-9-16(2)18(4)13-22/h5-14H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPHEXRQSFCTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(3,4-dimethylphenyl)isophthalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-methyl-2,4-bis(4-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B3826160.png)
![N-(4-iodophenyl)-2-(4-{[(4-iodophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826166.png)
![4-{2-[(4-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B3826168.png)
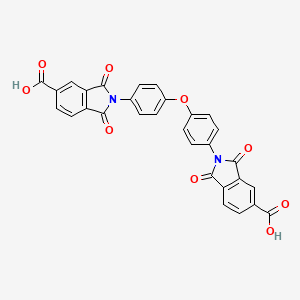
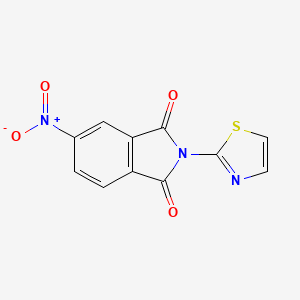
![1,1'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}bis(1H-pyrrole-2,5-dione)](/img/structure/B3826195.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)
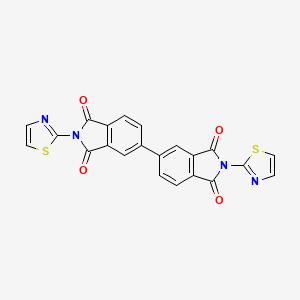
![N,N'-bis(3-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826208.png)
![2-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B3826211.png)
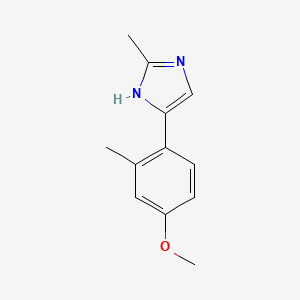
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide](/img/structure/B3826224.png)
![N-(3-cinnamoylphenyl)-2-(4-{[(3-cinnamoylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826229.png)
